3-(2-bromoacetyl)benzoic Acid
Overview
Description
3-(2-bromoacetyl)benzoic acid is an organic compound with the molecular formula C9H7BrO3. It is a derivative of benzoic acid, where a bromoacetyl group is attached to the benzene ring.
Scientific Research Applications
3-(2-bromoacetyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibition and protein modification.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
3-(2-bromoacetyl)benzoic Acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is harmful if swallowed and causes serious eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoacetyl)benzoic acid typically involves the bromination of 3-acetylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the acetyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromoacetyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromoacetyl group can be reduced to form the corresponding alcohol or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of new amides, thioethers, or azides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Mechanism of Action
The mechanism of action of 3-(2-bromoacetyl)benzoic acid involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This electrophilic nature allows it to react with nucleophiles, such as amino acids in proteins, leading to covalent modification of the target molecules. This property is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of an acetyl group.
3-(2-chloroacetyl)benzoic acid: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
3-(2-iodoacetyl)benzoic acid: Similar structure but with an iodoacetyl group instead of a bromoacetyl group.
Uniqueness
3-(2-bromoacetyl)benzoic acid is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromoacetyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(2-bromoacetyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEFOVJZNPELQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373577 | |
Record name | 3-(2-bromoacetyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62423-73-8 | |
Record name | 3-(2-bromoacetyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromoacetyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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